1-Propane-d7-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propane-d7-thiol can be synthesized through the reaction of deuterated propyl halides with thiourea, followed by hydrolysis. The general reaction conditions involve:
Reactants: Deuterated propyl halides (e.g., 1-bromopropane-d7) and thiourea.
Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of deuterated starting materials and standard thiol synthesis techniques. The process may include:
Deuterium Exchange: Utilizing deuterated reagents to ensure the incorporation of deuterium atoms.
Purification: Techniques such as distillation or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
1-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Conditions: Typically carried out under mild conditions to avoid over-oxidation.
Products: Oxidation of this compound yields disulfides or sulfonic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction can lead to the formation of propane-d7.
Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can yield deuterated alkyl halides.
Scientific Research Applications
1-Propane-d7-thiol is widely used in scientific research due to its unique properties:
Chemistry:
Isotopic Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Spectroscopic Analysis: Employed in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to differentiate between isotopic species.
Biology and Medicine:
Metabolic Studies: Utilized in metabolic labeling to study the incorporation and metabolism of sulfur-containing compounds in biological systems.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry:
Mechanism of Action
The mechanism of action of 1-Propane-d7-thiol involves its thiol group (-SH), which is highly reactive and can participate in various biochemical and chemical processes:
Molecular Targets and Pathways:
Nucleophilic Reactions: The thiol group acts as a nucleophile, attacking electrophilic centers in molecules.
Redox Reactions: The thiol group can undergo oxidation and reduction, playing a role in redox signaling and regulation.
Protein Interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Comparison with Similar Compounds
1-Propanethiol: The non-deuterated version of 1-Propane-d7-thiol, with similar chemical properties but different isotopic composition.
2-Propanethiol (Isopropyl mercaptan): A structural isomer with the thiol group attached to the second carbon atom.
Ethanethiol: A shorter-chain thiol with similar reactivity but different physical properties.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways.
Spectroscopic Properties: The deuterium atoms alter the spectroscopic properties, making it useful in NMR and MS analysis.
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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